molecular formula C11H13NO3 B1346109 3,4,5-Trimethoxyphenylacetonitrile CAS No. 13338-63-1

3,4,5-Trimethoxyphenylacetonitrile

Cat. No. B1346109
CAS RN: 13338-63-1
M. Wt: 207.23 g/mol
InChI Key: ACFJNTXCEQCDBX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenylacetonitrile is synthesized by the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . It is used as an internal standard during the determination of vancomycin in serum .


Synthesis Analysis

The synthesis of 3,4,5-Trimethoxyphenylacetonitrile involves the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . More detailed synthesis routes can be found in relevant literature.


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxyphenylacetonitrile is represented by the linear formula (CH3O)3C6H2CH2CN . Further structural analysis can be performed using various spectroscopic techniques.


Physical And Chemical Properties Analysis

3,4,5-Trimethoxyphenylacetonitrile is a solid with a melting point of 77-79 °C (lit.) . It is soluble in methanol . The molecular weight is 207.23 g/mol .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • The compound has been involved in the synthesis of biologically active substances such as 5-(2-, 3-, 4-methoxyphenyl, 3,4,5- trimethoxyphenyl)-3-thio-1,2,4-triazoles and their derivatives. These substances have shown potential pharmacological activities including antitumor, anti-inflammatory, and antioxidant effects (Sameluk & Kaplaushenko, 2015).

Biological Evaluation as Antinarcotic Agents

  • 3,4,5-Trimethoxyphenyl acrylamides, a class of compounds including 3,4,5-trimethoxyphenylacetonitrile, have been studied for their potential as antinarcotic agents. Some derivatives exhibited strong inhibitory effects on morphine withdrawal syndrome in mice, linking them to high binding affinities with serotonergic 5-HT1A receptors (Jung et al., 2009).

Electrochemical Behavior Studies

  • Studies on the electrochemical behavior of related compounds at modified glassy carbon electrodes have been conducted. These studies are important for understanding the redox properties and potential analytical applications of these compounds (Wang, Huang, & Liu, 2004).

Mechanistic Insights into Anodic Oxidation

  • Research on the anodic oxidation of related trimethoxy compounds in acetonitrile has provided insights into their reaction mechanisms, which is crucial for their application in synthetic chemistry and material science (Said et al., 2002).

Corrosion Inhibition Properties

  • Spirocyclopropane derivatives containing 3,4,5-trimethoxyphenyl units have been studied for their effectiveness as corrosion inhibitors. Their adsorption on metal surfaces and the resulting inhibition of corrosion are areas of significant interest in materials chemistry (Chafiq et al., 2020).

Antitumor and Antimalarial Properties

  • Trimethoxyphenyl compounds have shown a broad spectrum of antitumor effects and are undergoing evaluation for their potential in cancer treatment. Their synthesis and properties have been a subject of extensive research (Elslager, Johnson, & Werbel, 1983).

Synthesis and Anticancer Activity of Derivatives

  • Novel bioactive heterocycles containing 3,4,5-trimethoxyphenyl fragments have been synthesized and shown potent antiproliferative activity against various cancer cells. These compounds target tubulin and disrupt microtubule formation, a key mechanism in cancer therapy (Fu et al., 2018).

Cholinesterase Inhibitory Activity

  • Some 3,4,5-trimethoxycinnamates have been tested for their ability to inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential applications in the treatment of neurodegenerative diseases (Kos et al., 2021).

Safety And Hazards

3,4,5-Trimethoxyphenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFJNTXCEQCDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057637
Record name 3,4,5-Trimethoxyphenylacetonitrile
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxyphenylacetonitrile

CAS RN

13338-63-1
Record name (3,4,5-Trimethoxyphenyl)acetonitrile
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Record name 3,4,5-Trimethoxyphenylacetonitrile
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Record name 13338-63-1
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Record name 3,4,5-Trimethoxyphenylacetonitrile
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Record name 3,4,5-trimethoxyphenylacetonitrile
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Record name 3,4,5-TRIMETHOXYPHENYLACETONITRILE
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Synthesis routes and methods

Procedure details

3,4,5-trimethoxy benzyl chloride 7.0 g and sodium cyanide 6.3 g were dissolved into 50 ml of N,N-dimethylformamide and they were then stirred at 80° C. for 45 minutes. The temperature of the reactive liquid was then lowered down to the room temperature, 200 ml of water was added thereto and then extraction was made thrice by means of 100 ml of ethyl acetate.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
MU Tsao - Journal of the American Chemical Society, 1951 - ACS Publications
The cactus alkaloid, mescaline,/3-(3, 4, 5-trimethoxyphenyl)-ethylamine, has been studied for some years, because of its most interesting effects on the psychic states of human subjects…
Number of citations: 43 pubs.acs.org
P De Meester, SP Khanapure, SSC Chu… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) -[2',5'-Bis(methoxymethyl)phenyl]-3,4,5-trimethoxyphenylacetonitrile Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic …
Number of citations: 1 scripts.iucr.org
E DG - Anal. Chem, 1951 - academic.oup.com
… The-OH group was replaced by-C1 and then-CN to produce 3: 4: 5-trimethoxyphenylacetonitrile, the reduction of which by lithium aluminium hydride gave mescaline. A. n. …
Number of citations: 0 academic.oup.com
S Siegel, S Coburn - Journal of the American Chemical Society, 1951 - ACS Publications
Experimental Ethyl 2-Tri< Secanoyltrldeeaaoate.—A suspension of finely divided sodium (5.75 g, or 0.25 g. atom) in 60 ml-of xylene was treated with 11.5 g.(0.25 mole) of absolute …
Number of citations: 25 pubs.acs.org
UK Schubart, N Fleischer, J Erlichman - Journal of Biological Chemistry, 1980 - Elsevier
Ca2+-dependent protein phosphorylation was studied in intact hamster insulinoma cells. Depolarizing concentrations of potassium which stimulate Ca2+ uptake and insulin release by …
Number of citations: 101 www.sciencedirect.com
A Fleckman, J Erlichman, UK Schubart… - …, 1981 - academic.oup.com
The mechanisms by which TRH and membrane depolarization (40 mM K + ) induce TSH release were explored by studying the effects of several calcium antagonists on TSH release …
Number of citations: 62 academic.oup.com
PH Jalily, JA Hadfield, N Hirst, SB Rossington - Bioorganic & medicinal …, 2012 - Elsevier
A series of novel cyanocombretastatins bearing a 3,4,5-trimethoxyphenyl moiety combined with a variety of substituted phenyl rings, were synthesised and their antitumour activity was …
Number of citations: 18 www.sciencedirect.com
HG Zimmer, E Gerlach - Circulation Research, 1974 - Am Heart Assoc
The effects of isoproterenol, propranolol, and compound D600 (α-isopropyl-α-[(N-methyl-N-homoveratryl)-γ-aminopropyl1-3, 4, 5-trimethoxyphenylacetonitrile) on myocardial adenine …
Number of citations: 61 www.ahajournals.org
VG Telang, CI Smith - Journal of Pharmaceutical Sciences, 1970 - Elsevier
Starting from 3,4,5-trimethoxybenzoic acid, the syntheses of the 3,4,5-trimethoxyphenyl analogs of meperidine hydrochloride and ketobemidone hydrochloride are described. …
Number of citations: 3 www.sciencedirect.com
LT DiFazio, PF Smith - Journal of Medicinal Chemistry, 1966 - ACS Publications
The 3, 4, 5-trimethoxyphenyl group frequently occurs in com-pounds which have as one of their pharmacological actions a pronounced effect upon the central nervous system. Since …
Number of citations: 2 pubs.acs.org

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